1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride
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Overview
Description
1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both hydroxyl and amino functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride typically involves multiple steps, starting with the preparation of the core phenyl structure. The hydroxyl groups are introduced through specific hydroxylation reactions, while the amino group is added via amination processes. The final step involves the formation of the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including catalytic hydrogenation and selective hydroxylation. These methods ensure high yield and purity, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride involves its interaction with specific molecular targets. The hydroxyl and amino groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride
- 1-(3,5-Dihydroxyphenyl)-2-[ethyl(phenylmethyl)amino]-ethanone Hydrochloride
Uniqueness
1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride is unique due to its specific substitution pattern and the presence of both hydroxyl and amino groups
Properties
Molecular Formula |
C16H18ClNO3 |
---|---|
Molecular Weight |
307.77 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-1-(3,5-dihydroxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H17NO3.ClH/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-14(18)9-15(19)8-13;/h2-9,18-19H,10-11H2,1H3;1H |
InChI Key |
KIAKPYKXTRBSQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.Cl |
Origin of Product |
United States |
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